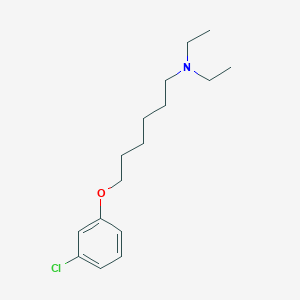
ethyl N-(phenoxyacetyl)tryptophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(phenoxyacetyl)tryptophanate, also known as EPT or N-PAT, is a synthetic compound that has gained attention due to its potential use in scientific research. EPT is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter regulation. EPT has been studied for its potential as a tool compound in neuroscience research, particularly in the study of the serotonergic system.
Wirkmechanismus
Ethyl N-(phenoxyacetyl)tryptophanate acts as an agonist at the 5-HT1A receptor, meaning that it binds to and activates this receptor. This activation leads to a downstream signaling cascade that ultimately results in the physiological effects associated with the receptor.
Biochemical and Physiological Effects:
The activation of the 5-HT1A receptor by ethyl N-(phenoxyacetyl)tryptophanate has been shown to have a wide range of physiological effects. These effects include the regulation of mood, anxiety, and pain perception. Additionally, ethyl N-(phenoxyacetyl)tryptophanate has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl N-(phenoxyacetyl)tryptophanate in lab experiments is its selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the effects of this receptor specifically, without the confounding effects of other receptors. Additionally, ethyl N-(phenoxyacetyl)tryptophanate is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using ethyl N-(phenoxyacetyl)tryptophanate in lab experiments is its potential for off-target effects. While ethyl N-(phenoxyacetyl)tryptophanate is selective for the 5-HT1A receptor, it may still have some off-target effects that could confound the results of experiments. Additionally, ethyl N-(phenoxyacetyl)tryptophanate may have different effects in vivo compared to in vitro, making it important to validate results in animal models.
Zukünftige Richtungen
There are several potential future directions for research on ethyl N-(phenoxyacetyl)tryptophanate. One area of interest is the development of more selective agonists for the 5-HT1A receptor. Additionally, researchers may investigate the potential use of ethyl N-(phenoxyacetyl)tryptophanate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further studies may be conducted to better understand the mechanisms underlying the effects of ethyl N-(phenoxyacetyl)tryptophanate on mood, anxiety, and pain perception.
In conclusion, ethyl N-(phenoxyacetyl)tryptophanate is a synthetic compound that has gained attention for its potential use as a tool compound in neuroscience research. ethyl N-(phenoxyacetyl)tryptophanate acts as an agonist at the 5-HT1A receptor, leading to a wide range of physiological effects. While ethyl N-(phenoxyacetyl)tryptophanate has several advantages for lab experiments, it is important to consider its potential limitations and validate results in animal models. There are several potential future directions for research on ethyl N-(phenoxyacetyl)tryptophanate, including the development of more selective agonists and investigation of its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
Ethyl N-(phenoxyacetyl)tryptophanate is synthesized through a multistep process that involves the reaction of tryptophan with phenoxyacetyl chloride and triethylamine. The resulting compound is then esterified with ethanol to yield ethyl N-(phenoxyacetyl)tryptophanate. The synthesis of ethyl N-(phenoxyacetyl)tryptophanate is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(phenoxyacetyl)tryptophanate has been studied for its potential use as a tool compound in neuroscience research. Specifically, ethyl N-(phenoxyacetyl)tryptophanate has been used to selectively activate the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, anxiety, and pain perception. By selectively activating this receptor, researchers can study its effects on these processes and gain insight into the underlying mechanisms.
Eigenschaften
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(2-phenoxyacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-26-21(25)19(12-15-13-22-18-11-7-6-10-17(15)18)23-20(24)14-27-16-8-4-3-5-9-16/h3-11,13,19,22H,2,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXFFMHIJWGAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(phenoxyacetyl)tryptophanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)

